Methyl trans-4-aminotetrahydrofuran-3-carboxylate;hydrochloride

Description

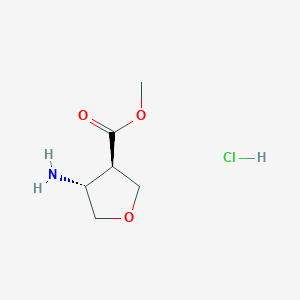

Methyl trans-4-aminotetrahydrofuran-3-carboxylate hydrochloride (CAS: 2708281-30-3) is a bicyclic compound featuring a tetrahydrofuran ring substituted with an amino group at position 4 and a methyl ester at position 3, with a hydrochloride counterion. Its molecular formula is C₆H₁₂ClNO₃, and it has a molecular weight of 181.62 g/mol . This compound is of interest in medicinal chemistry due to its rigid bicyclic structure, which may enhance binding affinity in biological systems.

Properties

IUPAC Name |

methyl (3R,4R)-4-aminooxolane-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQJAEXTMMVOBZ-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl trans-4-aminotetrahydrofuran-3-carboxylate hydrochloride typically involves the reaction of tetrahydrofuran derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of trans-4-aminotetrahydrofuran-3-carboxylic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-4-aminotetrahydrofuran-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Methyl trans-4-aminotetrahydrofuran-3-carboxylate; hydrochloride exhibits several notable biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Properties : It has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Analgesic Properties : Some derivatives are being explored for pain relief applications due to their interaction with pain receptors.

Potential Therapeutic Applications

The compound's unique structure and biological activities suggest several promising applications in the pharmaceutical field:

- Pharmaceutical Development : Given its neuroprotective and antimicrobial properties, methyl trans-4-aminotetrahydrofuran-3-carboxylate; hydrochloride could be developed into drugs targeting neurological disorders or infections.

- Chemical Synthesis : It serves as an intermediate in synthesizing other bioactive compounds, facilitating the development of new therapeutic agents.

Comparative Analysis with Related Compounds

To better understand the uniqueness of methyl trans-4-aminotetrahydrofuran-3-carboxylate; hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Hydroxylamine Hydrochloride | Contains hydroxylamine functional group | Strong reducing agent with applications in pharmaceuticals |

| Loperamide Hydrochloride | Opioid receptor agonist | Primarily used for treating diarrhea |

| Thiamine Hydrochloride | Contains a thiazole ring | Essential vitamin involved in metabolic processes |

| Hydralazine Hydrochloride | Contains a hydrazine moiety | Used primarily for hypertension treatment |

| Methyl trans-4-aminotetrahydrofuran-3-carboxylate; hydrochloride | Tetrahydrofuran ring, amino group | Potential neuroprotective properties |

This table illustrates how methyl trans-4-aminotetrahydrofuran-3-carboxylate; hydrochloride stands out due to its specific structural features and potential applications that are less common among similar compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of methyl trans-4-aminotetrahydrofuran-3-carboxylate; hydrochloride:

- Neuroprotection Studies : Research has indicated that this compound may inhibit apoptosis in neuronal cells exposed to oxidative stress, suggesting its role in protecting against neurodegenerative diseases.

- Antimicrobial Efficacy : Various experiments have demonstrated significant inhibition of growth in Gram-positive bacteria, supporting its potential as an antimicrobial agent.

- Pain Relief Mechanisms : Investigations into its analgesic properties have shown interactions with pain receptors that could lead to effective pain management solutions.

Mechanism of Action

The mechanism of action of methyl trans-4-aminotetrahydrofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

trans-4-Aminotetrahydrofuran-3-ol Hydrochloride (CAS: 215940-92-4)

- Structure : Replaces the methyl ester with a hydroxyl group (-OH).

- Molecular Weight : 153.61 g/mol.

- Key Differences : Higher polarity due to the hydroxyl group, which increases solubility in polar solvents but may reduce membrane permeability compared to the ester derivative .

(3R,4S)-4-Methoxytetrahydrofuran-3-amine Hydrochloride (CAS: 2059908-81-3)

- Structure : Substitutes the ester with a methoxy group (-OCH₃).

- Molecular Formula: C₅H₁₂ClNO₂.

Heterocyclic Ring Modifications

Methyl 4-Aminothiophene-3-carboxylate Hydrochloride (CAS: 39978-14-8)

- Structure : Replaces the tetrahydrofuran ring with a thiophene (sulfur-containing aromatic ring).

- Molecular Weight : 193.65 g/mol.

Linear vs. Cyclic Analogues

Methyl 3-Amino-4,4,4-trifluorobutyrate Hydrochloride (CAS: 169605-23-6)

- Structure : Linear chain with a trifluoromethyl (-CF₃) group.

- Molecular Weight : 207.58 g/mol.

Simplified Derivatives

Tetrahydrofuran-3-amine Hydrochloride (CAS: 88675-24-5)

Comparative Data Table

Biological Activity

Methyl trans-4-aminotetrahydrofuran-3-carboxylate;hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activities based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its tetrahydrofuran ring structure, which plays a crucial role in its biological activity. The synthesis of this compound often involves asymmetric synthesis techniques, utilizing various catalysts to achieve high enantiomeric purity. For instance, the use of L-proline catalysis has been reported to yield high enantiomeric excess (e.e.) of the desired product .

Pharmacological Properties

The pharmacological profile of this compound indicates its potential as a selective ligand for various receptors. Notably, it has been studied for its interactions with opioid receptors, particularly the kappa opioid receptor (KOR). Compounds similar to methyl trans-4-aminotetrahydrofuran have shown promise as KOR antagonists, which are being explored for their therapeutic applications in neuropsychiatric disorders .

1. Opioid Receptor Modulation

Research has indicated that methyl trans-4-aminotetrahydrofuran derivatives can act as selective KOR antagonists. These compounds exhibit significant efficacy in preclinical models, demonstrating their ability to modulate pain pathways and influence neurochemical processes related to mood and anxiety disorders .

2. Neuroprotective Effects

Studies have also suggested that this compound may possess neuroprotective properties. For example, in vitro experiments have shown that certain derivatives can enhance cell viability in neuroblastoma cells subjected to stress conditions, indicating a potential role in neuroprotection against neurodegenerative diseases .

3. Antioxidant Activity

The antioxidant capabilities of methyl trans-4-aminotetrahydrofuran derivatives have been explored, with findings suggesting that they can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of methyl trans-4-aminotetrahydrofuran derivatives, researchers treated human neuroblastoma cells with oligomeric Aβ25–35 to induce toxicity. The results showed that treatment with the compound significantly improved cell viability compared to untreated controls, suggesting a protective mechanism against amyloid-beta toxicity .

Q & A

Q. How to optimize synthetic yield for this compound?

- Methodological Answer : Employ factorial design to test variables (temperature, solvent polarity, stoichiometry). For example, vary reaction time (6-24 hrs) and HCl concentration during salt formation. Use HPLC (≥98% purity) to monitor intermediates and final product .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data between calculated and observed bond lengths?

- Methodological Answer :

- Refinement Checks : In SHELXL, adjust weighting schemes and apply restraints for disordered atoms. Validate using R-factor convergence (<5% discrepancy) .

- Thermal Motion Analysis : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion. Cross-validate with DFT-calculated bond lengths .

Q. What strategies mitigate degradation during stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; identify hydrolyzed products (e.g., free carboxylic acid).

- Protective Formulations : Use lyophilization to stabilize the hydrochloride salt. Add desiccants (e.g., silica gel) in storage vials to limit moisture uptake .

Q. How to analyze the compound’s conformational flexibility in solution vs. solid state?

- Methodological Answer :

- Solid-State : SC-XRD (as above) for static conformations.

- Solution NMR : Perform NOESY to detect through-space interactions between the tetrahydrofuran ring and methyl ester. Compare with DFT-generated conformers to identify dominant puckering modes .

Q. What computational methods predict solubility and bioavailability?

- Methodological Answer :

- QSAR Modeling : Use logP calculators (e.g., MarvinSketch) to estimate hydrophilicity.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability. Validate with in vitro Caco-2 cell assays .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.

- Spill Management : Neutralize with sodium bicarbonate, then collect with inert absorbents. Dispose via certified hazardous waste contractors .

Data Presentation Guidelines

Q. How to present crystallographic data in publications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.